molecular formula C4H12ClNO2 B1387657 1-Amino-3-methoxypropan-2-ol hydrochloride CAS No. 60812-33-1

1-Amino-3-methoxypropan-2-ol hydrochloride

Cat. No.: B1387657
CAS No.: 60812-33-1
M. Wt: 141.6 g/mol
InChI Key: BSMVAXGBYHTGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-methoxypropan-2-ol hydrochloride is a chemical compound with the molecular formula C4H11NO2·HCl. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is known for its versatility in chemical reactions and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-methoxypropan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methoxypropan-1-ol with ammonia, followed by the formation of the hydrochloride salt. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the consistent quality of the final product. The compound is usually produced in powder form and stored under specific conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-methoxypropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Amino-3-methoxypropan-2-ol hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: It serves as an intermediate in the production of pharmaceuticals, including drugs for treating various diseases.

    Industry: The compound is utilized in the manufacture of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-methoxypropan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as in drug synthesis or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-methoxy-propan-2-ol
  • 3-Amino-2-methoxypropan-1-ol
  • 2-Amino-3-methoxypropan-1-ol

Uniqueness

1-Amino-3-methoxypropan-2-ol hydrochloride is unique due to its specific structural features, which confer distinct reactivity and functionality. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

1-amino-3-methoxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c1-7-3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMVAXGBYHTGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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